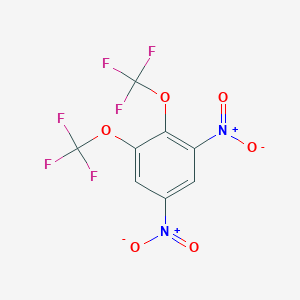
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene, also known as 4-CFTB, is a chemical compound with the molecular formula C7H4ClF3SO2. It is a colorless solid that is soluble in organic solvents such as ether and benzene. 4-CFTB is a versatile compound that has a wide range of applications in the fields of organic synthesis and scientific research.
作用机制
The mechanism of action of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other biological molecules. Specifically, this compound is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have an effect on the metabolism of certain drugs and other compounds. Additionally, this compound may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
实验室实验的优点和局限性
The main advantage of using (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene in laboratory experiments is its versatility. This compound can be used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, this compound is relatively inexpensive and readily available.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the biochemical and physiological effects of this compound are not well understood, and it is possible that it may have an effect on the metabolism of certain drugs and other compounds.
未来方向
There are a number of potential future directions for research involving (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of various organic compounds and pharmaceuticals. Additionally, further research into the use of this compound as an inhibitor of cytochrome P450 enzymes may be of interest. Finally, further research into the synthesis of fluorinated compounds using this compound may be beneficial.
合成方法
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene can be synthesized by various methods, depending on the desired end product. One of the most common methods is the reaction between 4-chlorobenzene and trifluoromethanesulfonyl chloride in the presence of a base. This reaction is typically carried out in a solvent such as dichloromethane or chloroform, and yields this compound as the main product. Other methods for the synthesis of this compound include the reaction of 4-chlorobenzene with trifluoromethanesulfonic anhydride, and the reaction of 4-chlorobenzene and trifluoromethanesulfonic acid in the presence of a base.
科学研究应用
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. This compound is also used as a reagent in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Additionally, this compound is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
属性
IUPAC Name |
4-(benzenesulfonyl)-1-chloro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-12-7-6-10(8-11(12)13(15,16)17)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLLBPDEOIZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)


![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)




![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)